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Compound of Interest

Compound Name: Beta-Asp-His

Cat. No.: B1637750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)
and mass spectrometry (MS) characteristics of 3-Aspartyl-Histidine (3-Asp-His). Distinguishing
B-aspartyl peptides from their a-aspartyl isomers is a significant analytical challenge, as the
inclusion of a B-aspartyl bond can alter or eliminate the physiological activity of a peptide[1].
This document outlines the key spectral features and experimental protocols necessary for the
identification and characterization of this dipeptide.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and sequence of
peptides. For isomeric species like a- and (3-Asp-His, tandem mass spectrometry (MS/MS) is
essential to probe structural differences through fragmentation analysis.

Molecular Mass Data

The fundamental mass properties of Aspartyl-Histidine are consistent for both isomers.
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Property Value Source

Molecular Formula C10H14N4Os PubChem|[2]

MedchemExpress.com,

Average Molecular Weight 270.24 g/mol
PubChem[2][3]

Monoisotopic Mass 270.09641956 Da PubChem|[2]

Fragmentation Characteristics of B-Aspartyl Peptides

The key to differentiating B-aspartyl peptides lies in unique fragmentation pathways observed
during collision-induced dissociation (CID). While standard b and y ions are formed, peptides
containing a -aspartic acid residue yield distinctive fragment ions resulting from an internal

rearrangement[4].
Key diagnostic fragments for peptides containing a 3-aspartic acid at position 'n’ include:

e bn-1+ H20: This ion is formed in peptides with a basic amino acid residue at the position
preceding the 3-aspartic acid[4].

o y"(total residues - n + 1) - 46: This ion, corresponding to a vn ion, is also a characteristic

product of the rearrangement[4].

e Immonium lon at m/z 70: Peptides with a B-aspartic acid residue may produce a
characteristic immonium ion at m/z 70, in contrast to the normal aspartic acid immonium ion
at 88 Da[4].

Low-energy ESI-MS/MS is effective for observing these unique fragments[4]. It is important to
note that CID alone may not always differentiate between a- and [3-Asp fragments, as they can

produce fragment pairs with the same m/z[5].

The table below shows potential MS/MS fragmentation data for a precursor ion of m/z 271.1
[M+H]*, as listed for Aspartyl-Histidine.
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m/z Putative Identification

254.1 [M+H - NHs]*

253.1 [M+H - H20]*

156.0 Histidine residue-related fragment
110.0 Histidine immonium ion

Data derived from PubChem for CID 14717808. The source does not distinguish between o

and 3 isomers.[2]

Experimental Protocol: ESI-MS/MS

Sample Preparation: Dissolve the 3-Asp-His sample in a solution of 50:50 acetonitrile:water
with 0.1% formic acid to a final concentration of 1-10 uM. The formic acid aids in protonation
for positive ion mode analysis.

lonization: Introduce the sample into an electrospray ionization (ESI) source.

MS1 Scan: Perform a full scan in a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-ToF)
to identify the protonated precursor ion, [M+H]*, at m/z ~271.1.

Precursor Selection: Isolate the precursor ion using the quadrupole.

Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) with
an inert gas (e.g., argon or nitrogen) in the collision cell.

MS2 Scan: Analyze the resulting fragment ions in the TOF analyzer.

Data Analysis: Scrutinize the spectrum for the presence of characteristic 3-aspartyl
fragments (e.g., bn-1 + H20, y" - 46, and an immonium ion at m/z 70) to confirm the (3-
linkage[4].

Mass Spectrometry Workflow
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Caption: Workflow for the characterization of 3-Asp-His using ESI-MS/MS.
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NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment and

connectivity of atoms within a molecule. For 3-Asp-His, NMR is crucial for unambiguously

confirming the beta-linkage through the observation of spin-spin couplings.

Predicted NMR Chemical Shifts

While specific, experimentally-derived spectra for B-Asp-His are not readily available in the

surveyed literature, typical chemical shift ranges for the constituent amino acid residues can

provide an estimate. The chemical shift values will be highly dependent on the pH of the

solution.

IH NMR Predicted Chemical Shifts (in D20)

Proton Aspartate Moiety (ppm) Histidine Moiety (ppm)
a-H ~45-4.8 ~4.6 -4.9

B-H ~2.7-2.9 ~3.1-33

Imidazole C2-H ~8.7

Imidazole C4-H ~7.4

13C NMR Predicted Chemical Shifts (in D20)
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Carbon Aspartate Moiety (ppm) Histidine Moiety (ppm)
C=0 (Peptide) ~172 - 176

C=0 (Side Chain) ~175-180

C=0 (C-Terminus) - ~174 - 178

Ca ~51-54 ~53 - 56

CB ~38-41 ~28 - 31

Imidazole C2 - ~135

Imidazole C4 - ~118

Imidazole C5 - ~130

Note: These are general ranges for amino acid residues and may vary significantly for the
specific dipeptide.[6]

Experimental Protocol: 1D and 2D NMR

o Sample Preparation: Dissolve ~5-10 mg of 3-Asp-His in 0.5-0.7 mL of a deuterated solvent,
typically Deuterium Oxide (D20), which is suitable for peptides and allows observation of
exchangeable protons if desired (or suppresses them).

o Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better
signal dispersion and resolution[7].

e 1D H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical
shifts and multiplicities of all non-exchangeable protons.

e 1D 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of
all carbon atoms.

e 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-
proton (*H-1H) spin-spin coupling networks, which is essential for assigning protons within
the aspartate and histidine spin systems.
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e 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to
correlate directly bonded protons and carbons (*H-13C), allowing for the unambiguous
assignment of carbon signals based on their attached protons.

o Data Analysis: Integrate the 1D and 2D data to assign all signals. The key to confirming the
B-linkage is to observe the COSY correlation between the amide proton (if not exchanged)
and the 3-proton of the aspartate residue, rather than the a-proton.

NMR Analysis Workflow
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Caption: Workflow for structural elucidation of B-Asp-His using NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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